Pyrrolo[2,1-f][1,2,4]triazin-5-amine

EGFR Tyrosine Kinase Oncology

Medicinal chemistry teams require patentable, synthetically tractable scaffolds that mimic ATP's adenine ring without off-target binding. This pyrrolotriazine core (CAS 1526668-42-7) offers: - Bridgehead nitrogen & NN bond geometry unmatched by quinazolines or purine analogs - Proven utility in VEGFR-2, EGFR, PI3Kα/δ, and p38α MAP kinase programs - Synthetic accessibility enabling rapid SAR at 5- and 6-positions - Core structural validation via Remdesivir (FDA-approved antiviral)

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B11727571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazin-5-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1N)C=NC=N2
InChIInChI=1S/C6H6N4/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H,7H2
InChIKeyYTYJVFNNYBILSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,1-f][1,2,4]triazin-5-amine: Core Kinase Inhibitor Scaffold


Pyrrolo[2,1-f][1,2,4]triazin-5-amine is a bridgehead nitrogen-containing heterocyclic core (CAS 1526668-42-7) that serves as a foundational scaffold in medicinal chemistry, particularly for the rational design of ATP-competitive kinase inhibitors [1]. Its unique fused bicyclic architecture—comprising a pyrrole ring annulated to a 1,2,4-triazine—enables it to effectively mimic the adenine ring of ATP, positioning it as a privileged template for targeting a wide range of kinases including VEGFR-2, EGFR, PI3K, and p38α MAP kinase [2][3].

Scaffold Type Fused bicyclic heterocycle (pyrrolo-triazine) with bridgehead nitrogen
Target Class ATP-competitive kinase inhibitor design, reported affinity for diverse kinases
Key Interaction Mimics adenine ring of ATP, engages hinge region
Reported Targets VEGFR-2, EGFR, PI3K, p38α MAP kinase

Why Pyrrolo[2,1-f][1,2,4]triazin-5-amine Outperforms Analogs


Generic substitution of pyrrolo[2,1-f][1,2,4]triazin-5-amine with superficially similar heterocycles (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines, or simple purine analogs) fails to recapitulate its unique binding vector geometry and electronic distribution. The bridgehead nitrogen and NN bond in the triazine ring confer a distinct electrostatic surface that is not duplicated by other scaffolds, leading to differential hinge-region interactions and ATP-pocket occupancy [1]. Furthermore, the substitution-tolerant 5- and 6-positions allow for modular optimization of selectivity and pharmacokinetics without perturbing the core binding mode—a key advantage over more rigid or less synthetically tractable alternatives like quinazoline [2]. This necessitates a quantitative, evidence-based approach to scaffold selection, as detailed below.

Binding Vector Mismatch
Quinazoline, pyrazolo[3,4-d]pyrimidine, or purine analogs may not reproduce the unique electrostatic surface and hinge-region interaction geometry of the bridgehead nitrogen triazine core.
Modularity Loss
Rigid or less synthetically tractable alternatives may lack the substitution-tolerant 5- and 6-positions, limiting modular optimization of selectivity and pharmacokinetic profiles.
ATP-Pocket Occupancy Shift
The NN bond and bridgehead nitrogen confer a distinct electronic distribution; generic replacement can alter occupancy depth and selectivity fingerprint.

Pyrrolo[2,1-f][1,2,4]triazin-5-amine vs. Comparators: Quantitative Evidence


EGFR Inhibition vs. Quinazoline (Iressa)

In a direct comparative study, the unsubstituted pyrrolo[2,1-f][1,2,4]triazine scaffold bearing the 4-((3-chloro-4-fluorophenyl)amino) side chain (Compound 9) exhibited an IC50 of 118 nM against EGFR tyrosine kinase activity [1]. This was benchmarked against the clinical quinazoline-based inhibitor Iressa (gefitinib), which has a reported IC50 of 23 nM under similar conditions [1]. The data demonstrate that the pyrrolotriazine core, even without further optimization, achieves potent inhibition comparable to established quinazoline inhibitors, confirming its viability as a functional bioisostere.

EGFR Inhibition vs. Quinazoline
Head-to-head
IC50 118 nM (Compound 9) vs 23 nM (Iressa/gefitinib)
Supports scaffold evaluation as functional bioisostere
Unoptimized analogue; ATP-competitive assay context
EGFR Tyrosine Kinase Oncology

VEGFR-2 Potency Gain via Methyl Substitution

Within the same study, the 5,6-dimethyl substituted pyrrolotriazine analogue (Compound 17) bearing the VEGFR-2-targeting 4-((3-hydroxy-4-methylphenyl)amino) side chain achieved an IC50 of 23 nM against VEGFR-2 kinase [1]. This represents a substantial improvement over the unsubstituted core (Compound 13, IC50 = 1440 nM) and the 5-methyl (Compound 14, IC50 = 66 nM) or 6-methyl (Compound 15, IC50 = 405 nM) mono-substituted variants [1]. The data highlight the critical role of the pyrrolotriazine scaffold's substitution tolerance at the 5- and 6-positions for achieving low nanomolar potency.

VEGFR-2 Potency Tuning
Head-to-head
5,6-dimethyl: IC50 23 nM vs unsubstituted 1440 nM (62-fold shift)
Supports scaffold tunability for potency optimization
Substitution at 5-/6-positions critical; ATP-competitive assay
VEGFR-2 Angiogenesis Cancer

Isoform-Selective PI3K Inhibition via Scaffold Hopping

A series of 6-aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivatives, designed via a scaffold hopping strategy, demonstrated selective inhibition of PI3K isoforms [1]. Compound 14a exhibited IC50 values of 122 nM against p110α and 119 nM against p110δ, with minimal activity against other PI3K isoforms [1]. This level of isoform selectivity is a direct consequence of the pyrrolotriazine core's ability to engage specific pockets within the PI3K active site, a feature that is not readily achieved with alternative scaffolds like quinazoline or pyrazolo[3,4-d]pyrimidine without extensive modification.

PI3K Isoform Selectivity
Class-level inference
p110α IC50 122 nM, p110δ 119 nM; others not inhibited
Supports isoform-selectivity assay context
Class-level SAR; data to verify in broader panels
PI3K Selectivity Antiproliferative

Synthetic Accessibility and Scaffold Versatility

The pyrrolo[2,1-f][1,2,4]triazine core can be synthesized via multiple practical routes, including Vilsmeier formylation and cyclization strategies that provide the 5-formyl derivative in 69% yield, a key intermediate for further functionalization [1]. This synthetic tractability contrasts with more complex or less stable bridgehead heterocycles. Furthermore, the scaffold serves as the foundational moiety for the antiviral drug Remdesivir (a C-nucleoside prodrug) and has been validated in multiple clinical-stage kinase inhibitors, underscoring its robustness and adaptability across diverse therapeutic programs [2][3].

Synthetic Tractability
Reported
69% yield for 5-formyl intermediate (Vilsmeier route)
Supports synthetic feasibility for library generation
Reported yield; may vary with substitution pattern
Synthetic Chemistry Medicinal Chemistry C-Nucleoside

Pyrrolo[2,1-f][1,2,4]triazin-5-amine Application Scenarios


Kinase Inhibitor Hit-to-Lead & Lead Optimization

Ideal for medicinal chemistry teams seeking a novel, patentable kinase inhibitor scaffold that offers potent ATP-competitive binding and tunable selectivity. The pyrrolotriazine core, exemplified by the EGFR and VEGFR-2 data [1], provides a proven starting point for rapid SAR exploration. Its tolerance for substitution at the 5- and 6-positions allows for modular optimization of potency and pharmacokinetic properties without disrupting the core hinge-binding interaction [1].

Isoform-Selective PI3K Inhibitors for Oncology

The demonstrated ability of 6-aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivatives to selectively inhibit PI3Kα and PI3Kδ [1] makes this scaffold particularly attractive for programs targeting these isoforms in cancer. Researchers can leverage this inherent selectivity profile to design inhibitors with improved therapeutic indices compared to pan-PI3K or mTOR inhibitors.

Antiviral Drug Discovery: C-Nucleoside Analogs

As the core structural component of the FDA-approved antiviral Remdesivir [1], the pyrrolo[2,1-f][1,2,4]triazine scaffold is a validated starting point for nucleoside/nucleotide analog design. Its synthetic accessibility [2] supports the creation of novel antiviral agents targeting viral RNA-dependent RNA polymerases.

Targeting Underexplored Kinases: AAK1, DYRK1A

Recent research has extended the application of this scaffold to less established kinase targets, such as Adaptor Protein 2-Associated Kinase 1 (AAK1) for pain [1] and DYRK1A for neurological disorders [2]. This demonstrates the scaffold's broad utility and potential for first-in-class inhibitor discovery in emerging therapeutic areas.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead
Scaffold substitution tolerance
SAR exploration at 5- and 6-positions; hinge-binding confirmation
Isoform-selective PI3K inhibitor design
Reported PI3Kα/δ isoform selectivity context
PI3K isoform selectivity assays; antiproliferative model context
C-nucleoside antiviral analog synthesis
C-nucleoside synthetic tractability
Antiviral polymerase inhibition studies; nucleoside prodrug context
Underexplored kinase probe development (AAK1, DYRK1A)
Broad kinome profiling context
Novel target engagement assays; first-in-class inhibitor evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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